3-(4-Methylphenyl)-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-1,3-oxazinan-2-one is an organic compound that belongs to the class of oxazinones This compound is characterized by the presence of an oxazinanone ring, which is a six-membered ring containing one nitrogen and one oxygen atom The 4-methylphenyl group is attached to the third position of the oxazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,3-oxazinan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions. For example, the reaction between 4-methylphenylamine and ethyl chloroformate in the presence of a base such as triethylamine can yield the desired oxazinanone compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.
Substitution: The 4-methylphenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinanone derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-Methylphenyl)-1,3-oxazinan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1,3-oxazinan-2-thione: Similar structure but contains a sulfur atom instead of oxygen.
3-(4-Methylphenyl)-1,3-oxazinan-2-imine: Contains an imine group instead of the carbonyl group.
Uniqueness
3-(4-Methylphenyl)-1,3-oxazinan-2-one is unique due to its specific oxazinanone ring structure and the presence of the 4-methylphenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61308-51-8 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,3-oxazinan-2-one |
InChI |
InChI=1S/C11H13NO2/c1-9-3-5-10(6-4-9)12-7-2-8-14-11(12)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
SPQSAZKYWGHJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.